(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3,5-dimethylbenzaldehyde with glycine in the presence of an acid catalyst.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its structural similarity to natural amino acids allows it to interact with biological systems in a specific manner.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride
- 3-amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride
- 3-amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride
Uniqueness
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWLGXQNWHDQHU-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](CC(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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